7-bromo-1H-indole-3-sulfonyl chloride
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Overview
Description
7-bromo-1H-indole-3-sulfonyl chloride: is a chemical compound with the molecular formula C8H5BrClNO2S. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 7th position, a sulfonyl chloride group at the 3rd position, and an indole core structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1H-indole-3-sulfonyl chloride typically involves the sulfonylation of 7-bromo-1H-indole. One common method includes the reaction of 7-bromo-1H-indole with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 3rd position . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-bromo-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The indole core can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced indole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the indole core.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for the reduction of the indole core.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
Chemistry: 7-bromo-1H-indole-3-sulfonyl chloride is used as a building block in the synthesis of various indole derivatives. It serves as a precursor for the preparation of sulfonamide-based indole analogs, which have significant biological activities .
Biology and Medicine: In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic applications. Indole derivatives have been studied for their antiviral, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 7-bromo-1H-indole-3-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various biologically active derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function . The indole core can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
7-bromo-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
7-bromo-1H-indole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness: 7-bromo-1H-indole-3-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows for the formation of a wide range of derivatives through substitution reactions. This reactivity makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
7-bromo-1H-indole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2S/c9-6-3-1-2-5-7(14(10,12)13)4-11-8(5)6/h1-4,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVQLJCNXJLORN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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